7-Hexadecyne
Description
7-Hexadecyne (IUPAC name: hexadec-7-yne) is a straight-chain alkyne with a triple bond at the 7th carbon position. Its molecular formula is C₁₆H₂₈, with a molecular weight of 222.41 g/mol . As an internal alkyne, it exhibits distinct physicochemical properties compared to terminal alkynes (e.g., 1-hexadecyne) and saturated analogs like hexadecane (C₁₆H₃₄). The compound’s structure and reactivity make it relevant in organic synthesis, coordination chemistry, and materials science, though direct applications are less documented in the provided evidence.
Properties
CAS No. |
74685-28-2 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadec-7-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-13,15H2,1-2H3 |
InChI Key |
WBJNXHBNDYASJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides under basic conditions. For instance, the reaction of 1-hexyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of alkanes or the coupling of smaller alkyne units. These methods often require specific catalysts and high-temperature conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield 7-Hexadecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium amide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Scientific Research Applications
7-Hexadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hexadecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved often depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural Isomers and Homologs
1-Hexadecyne (Terminal Alkyne)
- Molecular Formula : C₁₆H₂₈ (same as 7-hexadecyne) .
- Key Differences :
- Terminal alkynes are more reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) due to accessible triple bonds.
- Higher acidity (pKa ~25) compared to internal alkynes (pKa ~35–40) due to sp-hybridized terminal carbon .
9-Hexadecyne
- Listed as an alias for this compound in , but this is likely an error. A triple bond at position 9 would yield a distinct isomer (C₁₆H₂₈ ) with altered physical properties (e.g., boiling point, solubility) .
Hexadecane (Alkane Analog)
- Molecular Formula : C₁₆H₃₄ .
- Key Differences: Higher boiling point (~287°C for hexadecane vs. ~230–240°C estimated for this compound) due to stronger van der Waals interactions in alkanes. Nonpolar, with lower solubility in polar solvents compared to alkynes .
Functionalized Derivatives
1,1-Dimethoxyhexadec-7-yne
- Molecular Formula : C₁₈H₃₄O₂; Molecular Weight : 282.47 g/mol .
- Key Features: Methoxy groups at C1 increase polarity, enhancing solubility in polar aprotic solvents (e.g., acetone, DMF).
16,16-Diethoxyhexadec-7-yne
- Molecular Formula : C₂₀H₃₈O₂; SMILES :
CCCCCCCC#CCCCCCCCC(OCC)OCC. - Predicted collision cross-section (CCS) data could aid in analytical identification .
Physicochemical Properties Comparison
Chromatographic Behavior
- Retention Indices (RI): Hexadecane (C₁₆H₃₄) has a Van Den Dool RI of 1600 and Kratz RI of 1598 on nonpolar columns . this compound is expected to exhibit a lower RI (~1500–1550) due to reduced molecular surface area and weaker stationary-phase interactions.
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